molecular formula C7H4FIO2 B1367103 4-Fluoro-2-iodobenzoic acid CAS No. 56096-89-0

4-Fluoro-2-iodobenzoic acid

Cat. No.: B1367103
CAS No.: 56096-89-0
M. Wt: 266.01 g/mol
InChI Key: DUKFTVLJAXWGPI-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzoic acid is a dihalogenated benzoic acid with the molecular formula C7H4FIO2. It features a fluoride atom opposite an iodide atom next to the carboxylic acid group on a benzene ring . This compound is known for its versatility as a building block in organic synthesis, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

4-Fluoro-2-iodobenzoic acid is a versatile building block in organic synthesis . It is used in the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis . The compound is also used in the synthesis of amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .

Mode of Action

The compound interacts with its targets through a Sonogashira-type reaction . This reaction is a cross-coupling process used to synthesize conjugated enynes (compounds containing a triple bond and a double bond) from iodobenzoic acid and terminal alkynes .

Biochemical Pathways

The compound affects the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . Isocoumarin, the 6-endo-dig product, is selectively formed at 100 °C, whereas phthalide, the 5-exo-dig product, is favored at a lower temperature of 25 °C . The compound is also involved in the synthesis of pseudocyclic benziodoxole tosylates .

Pharmacokinetics

The compound is known to have high gi absorption . The compound’s lipophilicity (Log Po/w) is 1.48 (iLOGP), 2.43 (XLOGP3), 2.55 (WLOGP), 2.94 (MLOGP), and 2.61 (SILICOS-IT), with a consensus Log Po/w of 2.4 .

Result of Action

It is known to be used in the synthesis of bioactive compounds and as a hypervalent iodine oxidant for organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, the selective formation of isocoumarin and phthalide depends on the reaction temperature . Safety precautions should be taken when handling the compound, as it may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-iodobenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and proteins, making this compound a useful probe in biochemical studies .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by mimicking the substrate of an enzyme, thereby blocking the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including organ damage and altered metabolic functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other molecules involved in metabolic processes, influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall physiological functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can affect its activity and function, with certain tissues or cell types showing higher concentrations of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Its localization can impact its activity and function, with different subcellular environments providing distinct biochemical contexts for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodobenzoic acid can be synthesized through a ligand transfer reaction between this compound and PhI(OH)OTs . This reaction typically occurs under mild conditions, such as room temperature, and involves the use of hypervalent iodine reagents.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-iodobenzoic acid is unique due to its specific arrangement of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to serve as a precursor for hypervalent iodine oxidants and its role in the synthesis of bioactive heterocycles highlight its importance in both research and industrial applications .

Properties

IUPAC Name

4-fluoro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKFTVLJAXWGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501170
Record name 4-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56096-89-0
Record name 4-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-iodobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 0° C. mixture of 2-amino-4-fluorobenzoic acid (1.18 g, 7.6 mmol) in 12N hydrochloric acid (2.3 mL) and water (13.7 mL) was added dropwise a solution of sodium nitrite (543 mg, 7.9 mmol) in water (1.2 mL). This resulting diazonium salt solution was stirred 10 min at 0° C. A solution of potassium iodide (1.9 g) in sulfuric acid (450 35 μL) and water (3.2 mL) was added dropwise to the 0° C. solution. The reaction mixture was heated to 100° C. for 2 h then cooled to room temperature. 10% sodium bisulfite solution was added and stirred. The precipitate was filtered, washed with water, air dried and recrystallized from toluene.
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Synthesis routes and methods II

Procedure details

A mixture of 4.4 g. of 4-fluoroanthranilic acid in 35 ml. of water and 7 ml. of hyrochloric acid is diazotized with 2.0 g. of sodium nitrite in 6 ml. of water at 0°-5° C. The resulting cold solution is added dropwise to a mixture of 7.1 g. of potassium iodide, 2 ml. of sulfuric acid and 10 ml. of water. The mixture is heated for 2 hours to 100° C. and steam distilled. The cooled residue gives 4-fluoro-2-iodobenzoic acid, m.p. 140°-147° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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